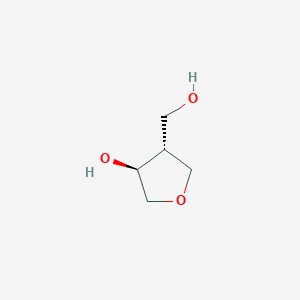
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various scientific fields. It is a tetrahydrofuran derivative, characterized by the presence of hydroxymethyl and hydroxyl groups at specific stereochemical positions. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the selective hydroxylation of tetrahydrofuran derivatives. One common method includes the reduction of 3,4-epoxybutanal using a suitable reducing agent like sodium borohydride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high stereoselectivity. The choice of method depends on the desired scale, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives, such as ethers, esters, and carboxylic acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites and facilitating biochemical reactions. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-(Hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.
Tetrahydrofuran-3-ol: A simpler derivative lacking the hydroxymethyl group.
4-Hydroxymethyltetrahydrofuran: A compound with a similar structure but different functional group positioning.
Uniqueness
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C5H10O3 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(3S,4R)-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
GAIJURVPPZBHKS-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CO1)O)CO |
Kanonische SMILES |
C1C(C(CO1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


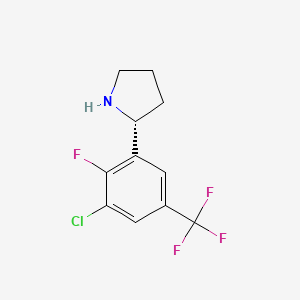
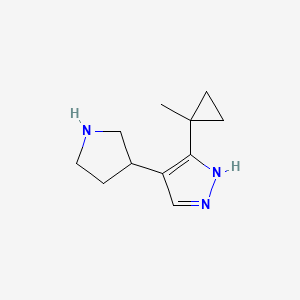
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
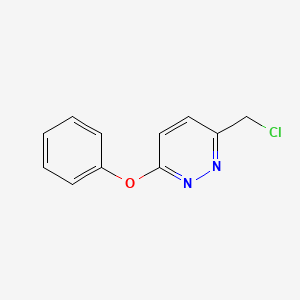

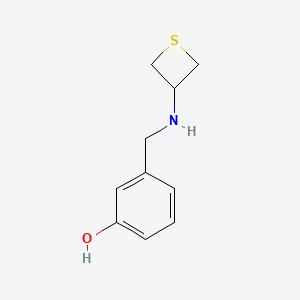


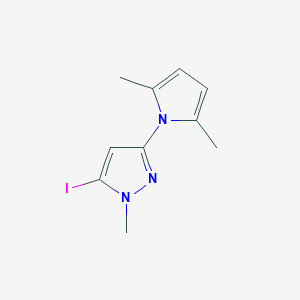
![3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
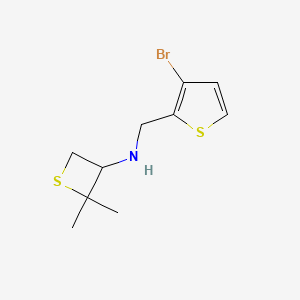

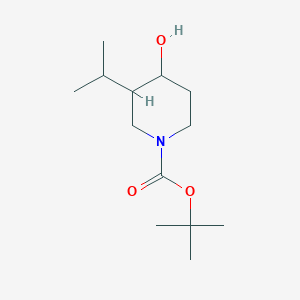
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
